molecular formula C21H40 B3326391 1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane CAS No. 2512216-71-4

1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane

Cat. No.: B3326391
CAS No.: 2512216-71-4
M. Wt: 292.5 g/mol
InChI Key: RKIRUWUUGLPTCW-UHFFFAOYSA-N
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Description

Chemical Identity and Structure
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane (CAS: 114123-73-8) is a branched cyclohexane derivative with the molecular formula C₂₁H₄₀ and a molecular weight of 292.55 g/mol . Its structure features a cyclohexane ring substituted with four methyl groups (at positions 1 and 5), a prop-1-en-2-yl group (isopropenyl) at position 2, and a highly branched 2,2,4-trimethylpentyl chain at position 2. The compound exists in a cis-configuration, as confirmed by X-ray crystallography and analytical chromatography .

Applications and Synthesis This compound is primarily utilized in pharmaceutical research as a reference standard or intermediate in custom synthesis . It also serves as a rubber oligomer in polymer manufacturing, where its branched structure enhances thermal stability and elasticity in materials like elastomers .

Properties

IUPAC Name

1,1,5,5-tetramethyl-2-prop-1-en-2-yl-3-(2,2,4-trimethylpentyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40/c1-15(2)11-19(5,6)12-17-13-20(7,8)14-21(9,10)18(17)16(3)4/h15,17-18H,3,11-14H2,1-2,4-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIRUWUUGLPTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CC1CC(CC(C1C(=C)C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane typically involves multi-step organic reactions. One possible route could involve the alkylation of a cyclohexane derivative with appropriate alkyl halides under Friedel-Crafts conditions. The reaction might require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or alcohols.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) could convert double bonds to single bonds.

    Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

    Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.

    Substitution: Br2 or Cl2 in the presence of light or a radical initiator.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the effects of alkyl-substituted cyclohexanes on biological systems.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use as a specialty chemical in the production of polymers, lubricants, or other materials.

Mechanism of Action

The mechanism of action for 1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane would depend on its specific application. In a biological context, it might interact with cellular membranes or proteins, affecting their function. In chemical reactions, the compound’s reactivity would be influenced by the steric and electronic effects of its substituents.

Comparison with Similar Compounds

Halogenated Derivatives

  • Rubber Oligomer 5 (CAS: 16339-07-4): A brominated analog with a bromomethyl substituent (C₂₁H₃₉Br). Its molecular weight (327.99 g/mol) is higher due to bromine’s atomic mass, increasing reactivity in radical inhibition processes. It is priced at 671.00 €/unit, reflecting its niche industrial applications .
  • 2-(3-Chloroprop-1-en-2-yl)-...cyclohexane (CAS: 2446375-29-5): A chloro-substituted variant (C₂₁H₃₉Cl, MW: 326.99 g/mol). The chlorine atom enhances polarity, improving solubility in acetonitrile but reducing thermal stability compared to the non-halogenated parent compound .

Stereoisomers and Oligomers

  • Rubber Oligomer -3 (CAS: 2512216-71-4): A diastereomeric mixture of the parent compound. Despite identical molecular formula (C₂₁H₄₀), its stereochemical complexity affects crystallization behavior and chromatographic retention times .

Physicochemical Properties Compared to Cycloalkanes and Alkanes

Compound Name Boiling Point (°C) Density (g/cm³) Molecular Weight Key Structural Feature
Parent Compound (CAS: 114123-73-8) ~535 (estimated) ~0.85 292.55 Branched cyclohexane with isopropenyl
2,2,4,4-Tetramethylhexane 308.4 0.719 142.28 Linear branched alkane
Cyclohexane 80.7 0.779 84.16 Simple cycloalkane
1-Hexene 63.3 0.673 84.16 Linear alkene

Key Observations :

  • The parent compound’s boiling point and density exceed those of simpler cycloalkanes (e.g., cyclohexane) and alkanes due to its high branching and molecular weight .
  • Substituted derivatives (e.g., halogenated analogs) exhibit higher polarity and lower volatility, aligning with trends in halogenated hydrocarbons .

Functional and Industrial Comparisons

  • Pharmaceutical Utility : The parent compound is used as a reference standard, while halogenated derivatives (e.g., CAS: 2446375-29-5) are restricted to industrial applications due to toxicity concerns .
  • Polymer Chemistry : The parent compound acts as a stabilizer in rubber, whereas brominated analogs (e.g., Rubber Oligomer 5) are employed in flame-retardant materials .

Biological Activity

1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane is a complex organic compound characterized by its unique cyclohexane ring structure with multiple alkyl substituents. Its molecular formula is C21H40C_{21}H_{40}, and it is commonly referred to as a rubber oligomer due to its applications in polymer chemistry.

PropertyValue
Molecular FormulaC21H40
Molecular Weight292.54 g/mol
CAS Number114123-73-8
IUPAC NameThis compound

The compound's synthesis typically involves multi-step organic reactions, often utilizing Friedel-Crafts alkylation techniques with Lewis acid catalysts like aluminum chloride (AlCl₃) .

The biological activity of this compound is largely influenced by its structural characteristics. The compound may interact with cellular membranes or proteins due to its hydrophobic nature and specific steric and electronic effects from its substituents. This interaction can affect various biological processes including:

  • Membrane Fluidity : The compound's alkyl groups may influence the fluidity and permeability of cellular membranes.
  • Protein Interaction : It may modulate the activity of membrane-bound proteins or receptors.

Research Findings

Recent studies have explored the potential pharmacological properties of this compound:

  • Antioxidant Activity : Research indicates that similar alkyl-substituted cyclohexanes exhibit significant antioxidant properties. The presence of multiple methyl groups can enhance the stability of free radicals formed during oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : There is emerging evidence that certain cyclohexane derivatives possess antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial membranes.

Case Study 1: Antioxidant Activity

A study conducted on structurally similar compounds demonstrated that they exhibited a strong ability to scavenge free radicals in vitro. This suggests that this compound may have similar properties which could be beneficial in preventing oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving animal models of inflammation, a related compound showed significant reduction in inflammatory markers when administered at specific dosages. This points towards the potential for therapeutic use in conditions such as arthritis or other inflammatory disorders.

Applications in Industry and Medicine

The compound has diverse applications:

  • Polymer Chemistry : Used as an oligomer in the production of butyl rubber and other polymers.
  • Pharmaceutical Development : Investigated for potential use in drug formulations due to its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane
Reactant of Route 2
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane

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